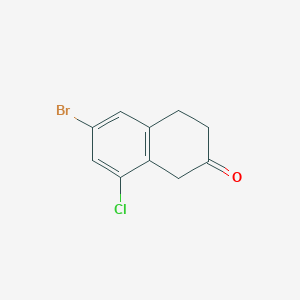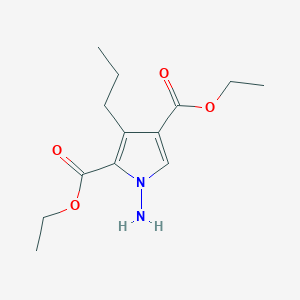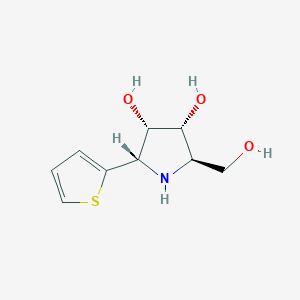
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a thiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiophen-2-yl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrolidine ring or the thiophen-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrrolidine ring or thiophen-2-yl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in specific biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(phenyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(furan-2-yl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(pyridin-2-yl)pyrrolidine-3,4-diol
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol stands out due to the presence of the thiophen-2-yl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7-,8-,9+/m1/s1 |
Clave InChI |
VKZYFNKRQWKPFI-YYNOVJQHSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
SMILES canónico |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



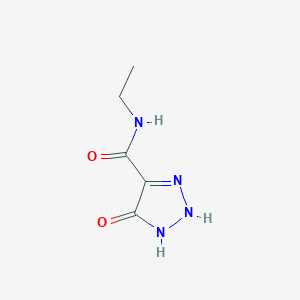
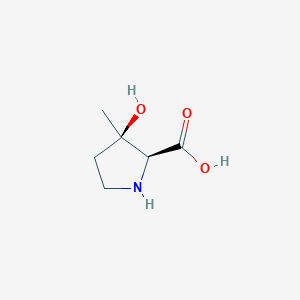
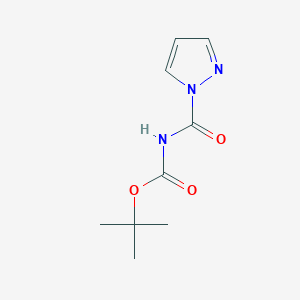
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
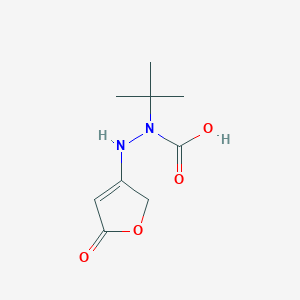
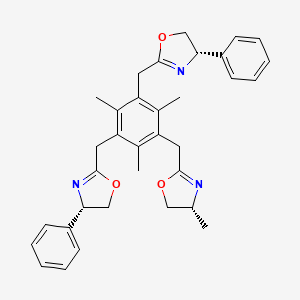
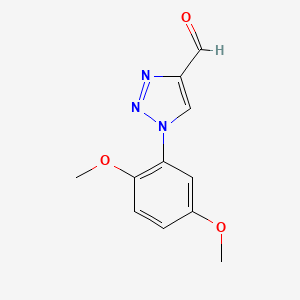
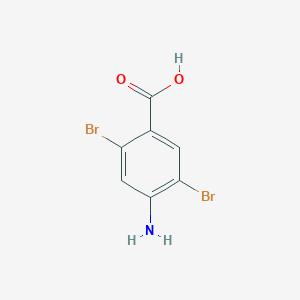
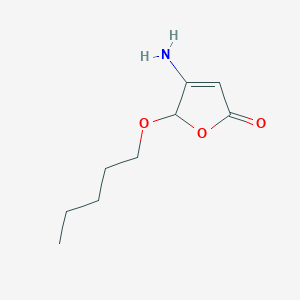
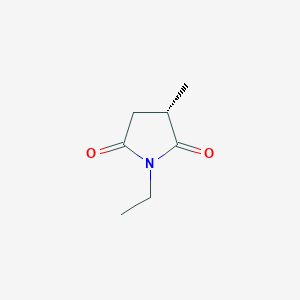
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
